Ethyl 2-hydroxycyclopentanecarboxylate
Overview
Description
Ethyl 2-hydroxycyclopentanecarboxylate is an organic compound with the CAS Number: 54972-10-0 and a molecular weight of 158.2 . It is used in various scientific research and industrial applications.
Molecular Structure Analysis
The molecular formula of Ethyl 2-hydroxycyclopentanecarboxylate is C8H14O3 . It has a monoisotopic mass of 158.094299 Da . The compound contains a total of 25 bonds, including 11 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 five-membered ring .Scientific Research Applications
Hydrolysis Kinetics and Mechanism
- Ethyl cis-2-hydroxycyclopentanecarboxylate exhibits a faster hydrolysis rate compared to ethyl cyclopentanecarboxylate. This is attributed to factors other than intramolecular hydrogen bonding, as evidenced by the similar hydrolysis rates of ethyl trans-2-hydroxycyclopentanecarboxylate (Capon & Page, 1971).
Synthesis Methodologies
- A one-pot synthesis method for ethyl 1-hydroxycyclopentanecarboxylates has been developed using cycloalumination of terminal olefins (Dzhemilev et al., 2007).
- Ethyl (1R, 2S)-2-hydroxycyclopentanecarboxylate can be obtained by reducing 3-oxocyclopentanecarboxylate with non-fermenting yeast, leading to various diastereoselective and stereospecific reactions (Herradón & Seebach, 1989).
Enzymatic Catalysis and Synthesis
- Enzymatic reactions of β-hydroxy esters like ethyl cis-(±)-2-hydroxycyclopentane-1-carboxylate show a competition of acylation and hydrolysis during asymmetric O-acylation processes (Forró et al., 2013).
- The synthesis of (R)-5-hydroxymethyl-2-isopropyl-5-methylcyclopent-1-en-1-yl trifluoromethylsulfonate, a potential chiral building block for terpenoids, involves a lipase-catalyzed enantioselective hydrolysis starting from ethyl 2-oxocyclopentane-1-carboxylate (Kuwata et al., 2017).
Chemical Reactions and Intermediates
- Ethyl 2-oxocyclopentanecarboxylate is used as a key intermediate for synthesizing macrocyclic systems with fused or exocyclic nitrogen heterocycles (Zoorob et al., 2012).
- The compound is also employed in the synthesis of functionalized stable phosphorus ylides, leading to the formation of alkylated products and cyclobutene derivatives (Asghari et al., 2008).
Pharmacological Potential
- A study explored the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural analog of natural amino acids and a potential antitumor agent (Huddle & Skinner, 1971).
- Novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, synthesized from ethyl 2-hydroxycyclopentanecarboxylate, show promising antioxidant activity (Asha et al., 2009).
properties
IUPAC Name |
ethyl 2-hydroxycyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFIGGNBUOZGAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940324 | |
Record name | Ethyl 2-hydroxycyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxycyclopentanecarboxylate | |
CAS RN |
54972-10-0, 1883-91-6 | |
Record name | 54972-10-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC122559 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-hydroxycyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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